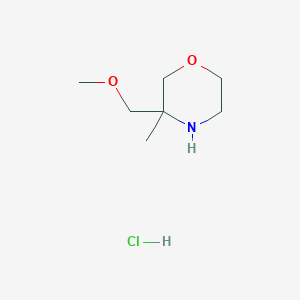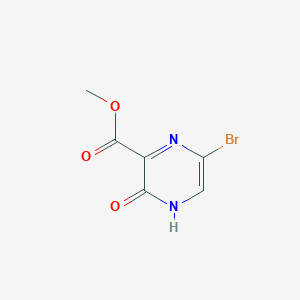
3-Phenyl-2-butenal
概要
説明
3-Phenyl-2-butenal: is an organic compound with the molecular formula C10H10O . It is characterized by the presence of a phenyl group attached to a butenal structure, which includes an α,β-unsaturated aldehyde. This compound is known for its distinct aromatic properties and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenyl-2-butenal can be synthesized through several methods, including:
Aldol Condensation: This involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an aldol intermediate, which then undergoes dehydration to yield this compound.
Wittig Reaction: This method involves the reaction of benzyltriphenylphosphonium chloride with crotonaldehyde in the presence of a strong base like sodium hydride. The Wittig reaction is known for its ability to form carbon-carbon double bonds, making it suitable for synthesizing α,β-unsaturated aldehydes.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
化学反応の分析
Types of Reactions: 3-Phenyl-2-butenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Phenyl-2-butenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-Phenyl-2-butenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: Due to the presence of the α,β-unsaturated carbonyl group, this compound can undergo Michael addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Addition Reactions: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Phenyl-2-butenoic acid.
Reduction: 3-Phenyl-2-butenol.
Addition Reactions: Various substituted products depending on the nucleophile used.
科学的研究の応用
3-Phenyl-2-butenal has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and Michael addition reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the fragrance industry due to its aromatic properties. It is also employed in the synthesis of various fine chemicals and intermediates.
作用機序
The mechanism of action of 3-Phenyl-2-butenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. The presence of the phenyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Cinnamaldehyde: Similar to 3-Phenyl-2-butenal, cinnamaldehyde contains an α,β-unsaturated aldehyde group but has a different substitution pattern on the phenyl ring.
Crotonaldehyde: This compound also features an α,β-unsaturated aldehyde group but lacks the phenyl substitution, making it less aromatic.
Benzaldehyde: While benzaldehyde contains a phenyl group, it lacks the α,β-unsaturation present in this compound.
Uniqueness: this compound is unique due to its combination of an α,β-unsaturated aldehyde group and a phenyl ring. This structure imparts distinct reactivity and aromatic properties, making it a versatile compound in both synthetic and industrial applications.
特性
IUPAC Name |
3-phenylbut-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARORYJISZKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316192 | |
| Record name | 3-Phenyl-2-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-67-4 | |
| Record name | 3-Phenyl-2-butenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




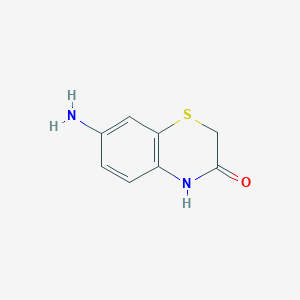
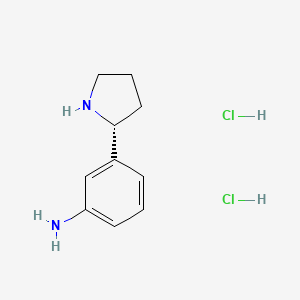
![Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride](/img/structure/B3116589.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3116591.png)




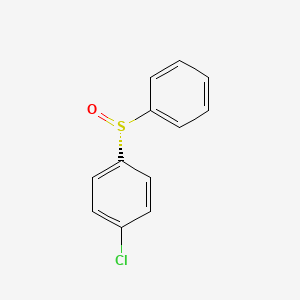
![(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B3116638.png)
